molecular formula C15H17ClN2O3 B2664941 1-(4-Chlorobenzyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea CAS No. 1428378-24-8

1-(4-Chlorobenzyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea

Cat. No.: B2664941
CAS No.: 1428378-24-8
M. Wt: 308.76
InChI Key: PWGZUMMNSILXGX-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea, also known as CBU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Modification

The synthesis of urea derivatives, including structures similar to 1-(4-Chlorobenzyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea, is a significant area of research due to their applications in medicinal chemistry and polymer science. For instance, trisubstituted ureas have shown promising cytotoxic and antineoplastic activities, with some derivatives extensively studied for their potential as anticancer agents (Maurizis et al., 1998). These compounds undergo metabolic transformations, leading to various metabolites with potential therapeutic applications.

Anticancer Research

Ureas bearing a chloroethyl group, akin to the this compound structure, have been synthesized and evaluated for their anticancer properties. Gaudreault et al. (1988) investigated 1-aryl-3-(2-chloroethyl) ureas for their in vitro cytotoxicity against human adenocarcinoma cells, revealing comparable cytotoxicity to known chemotherapeutic agents, emphasizing their significance in anticancer research (Gaudreault et al., 1988).

Metabolism and Disposition Studies

The metabolism and disposition of urea derivatives similar to this compound have been explored, highlighting the metabolic pathways and potential biological activities of these compounds. Maurizis et al. (1998) detailed the disposition and metabolism of 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene in mice, providing insights into the metabolic transformations that similar compounds may undergo, which is crucial for their development as therapeutic agents (Maurizis et al., 1998).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[3-(furan-3-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c16-13-3-1-11(2-4-13)9-18-15(20)17-7-5-14(19)12-6-8-21-10-12/h1-4,6,8,10,14,19H,5,7,9H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGZUMMNSILXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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